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  • Product: 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid
  • CAS: 1214822-69-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(2,5-dimethyl-1-pyrrolidinyl)propanoic acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive technical overview of 2-(2,5-dimethyl-1-pyrrolidinyl)propan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2,5-dimethyl-1-pyrrolidinyl)propanoic acid, a substituted N-alkyl amino acid of interest in medicinal chemistry and drug discovery. The unique structural features of this molecule, combining a chiral propanoic acid moiety with a dimethyl-substituted pyrrolidine ring, offer a compelling scaffold for the development of novel therapeutic agents. This document delves into the chemical structure, stereochemical considerations, plausible synthetic pathways, and potential biological applications of this compound, supported by established chemical principles and analogous structures from the scientific literature.

Molecular Structure and Physicochemical Properties

2-(2,5-dimethyl-1-pyrrolidinyl)propanoic acid possesses a tertiary amine integrated within a five-membered pyrrolidine ring, which is further substituted with two methyl groups at the 2- and 5-positions. This pyrrolidine moiety is attached via its nitrogen atom to the alpha-carbon of a propanoic acid.

The presence of multiple stereocenters—one on the propanoic acid alpha-carbon and two in the pyrrolidine ring (C2 and C5)—gives rise to several possible stereoisomers. The relative stereochemistry of the methyl groups on the pyrrolidine ring (cis or trans) and the absolute configuration of the propanoic acid's chiral center will significantly influence the molecule's three-dimensional shape and its biological activity. The cyclic nature of the pyrrolidine ring imparts a degree of conformational rigidity compared to acyclic amino acids.[1]

Predicted Physicochemical Properties:

Due to the absence of direct experimental data for this specific molecule, the following properties are estimated based on structurally related N-substituted amino acids and pyrrolidine derivatives.[2][3]

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C9H17NO2Based on structural components.
Molecular Weight 171.24 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solid at room temperature.Similar to many amino acids.[2]
Solubility Expected to be soluble in water and polar organic solvents.The presence of the carboxylic acid and tertiary amine groups should confer polarity and water solubility.[3]
pKa Carboxylic acid pKa is estimated to be around 2-3; the conjugate acid of the tertiary amine is estimated to be around 10-11.Based on typical pKa values for carboxylic acids and tertiary amines.[2]
Isoelectric Point (pI) Estimated to be in the range of 6-7.Calculated as the average of the carboxylic acid pKa and the conjugate acid pKa of the amine.

Synthesis of 2-(2,5-dimethyl-1-pyrrolidinyl)propanoic acid

Two primary synthetic strategies are proposed for the preparation of 2-(2,5-dimethyl-1-pyrrolidinyl)propanoic acid: N-alkylation of 2,5-dimethylpyrrolidine and reductive amination .

Synthetic Route 1: N-Alkylation of 2,5-dimethylpyrrolidine

This approach involves the direct alkylation of 2,5-dimethylpyrrolidine with a suitable 2-halopropanoic acid derivative, such as ethyl 2-bromopropanoate. This is a classic SN2 reaction where the secondary amine acts as a nucleophile.

Diagram of N-Alkylation Synthetic Workflow

N_Alkylation_Workflow start Starting Materials reagents 2,5-dimethylpyrrolidine Ethyl 2-bromopropanoate Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagents reaction N-Alkylation Reaction (SN2) reagents->reaction workup Aqueous Workup & Extraction reaction->workup hydrolysis Ester Hydrolysis (e.g., NaOH, then H+) workup->hydrolysis purification Purification (e.g., Crystallization or Chromatography) hydrolysis->purification product 2-(2,5-dimethyl-1-pyrrolidinyl)propanoic acid purification->product

Caption: Workflow for the synthesis of the target compound via N-alkylation.

Experimental Protocol: N-Alkylation and Subsequent Hydrolysis

Step 1: N-Alkylation of 2,5-dimethylpyrrolidine

  • To a solution of 2,5-dimethylpyrrolidine (1.0 equivalent) in an aprotic polar solvent such as N,N-dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes to ensure deprotonation of any protonated amine.

  • Add ethyl 2-bromopropanoate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(2,5-dimethyl-1-pyrrolidinyl)propanoate.

Rationale: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. A base is necessary to neutralize the HBr formed during the reaction and to drive the equilibrium towards the product.

Step 2: Saponification of the Ester

  • Dissolve the crude ester from the previous step in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify to a pH of approximately 6-7 with a suitable acid (e.g., 1M HCl). This will protonate the carboxylate to form the carboxylic acid and protonate the tertiary amine to form the corresponding ammonium salt.

  • The product can then be isolated by crystallization or purified by ion-exchange chromatography.

Rationale: Saponification is a standard method for the hydrolysis of esters to their corresponding carboxylic acids. Careful pH adjustment is crucial for the isolation of the final product in its zwitterionic form.

Synthetic Route 2: Reductive Amination

This alternative route involves the reaction of 2,5-dimethylpyrrolidine with a 2-oxopropanoic acid derivative (e.g., ethyl pyruvate) to form an enamine or iminium intermediate, which is then reduced in situ to the desired product.

Diagram of Reductive Amination Synthetic Workflow

Reductive_Amination_Workflow start Starting Materials reagents 2,5-dimethylpyrrolidine Ethyl pyruvate Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., Dichloromethane) start->reagents reaction Reductive Amination reagents->reaction workup Aqueous Workup & Extraction reaction->workup hydrolysis Ester Hydrolysis (e.g., NaOH, then H+) workup->hydrolysis purification Purification (e.g., Crystallization or Chromatography) hydrolysis->purification product 2-(2,5-dimethyl-1-pyrrolidinyl)propanoic acid purification->product

Caption: Workflow for the synthesis of the target compound via reductive amination.

Experimental Protocol: Reductive Amination and Subsequent Hydrolysis

Step 1: Reductive Amination

  • In a round-bottom flask, dissolve 2,5-dimethylpyrrolidine (1.0 equivalent) and ethyl pyruvate (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/iminium intermediate.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(2,5-dimethyl-1-pyrrolidinyl)propanoate.

Rationale: Reductive amination is a highly efficient one-pot procedure for the synthesis of amines.[4] Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for this transformation.[5]

Step 2: Saponification of the Ester

The hydrolysis of the resulting ester can be carried out using the same procedure as described in Synthetic Route 1.

Spectroscopic Characterization

The structure of 2-(2,5-dimethyl-1-pyrrolidinyl)propanoic acid can be confirmed using a combination of spectroscopic techniques. The expected spectral data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7][8][9]
  • ¹H NMR:

    • A broad singlet or exchangeable proton signal for the carboxylic acid proton (typically >10 ppm).

    • Multiplets in the region of 2.5-3.5 ppm corresponding to the protons on the pyrrolidine ring and the alpha-proton of the propanoic acid moiety.

    • Doublets for the methyl groups on the pyrrolidine ring and a doublet for the methyl group on the propanoic acid chain, with coupling to their adjacent protons. The chemical shifts and coupling constants will be dependent on the stereochemistry of the molecule.

  • ¹³C NMR:

    • A signal for the carboxylic acid carbonyl carbon in the range of 170-180 ppm.

    • Signals for the carbons of the pyrrolidine ring, typically in the range of 40-60 ppm for the carbons adjacent to the nitrogen, and 20-40 ppm for the other ring carbons.

    • Signals for the methyl carbons will appear in the upfield region (10-25 ppm).

Infrared (IR) Spectroscopy[1][10][11][12]
  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carboxylic acid carbonyl group, around 1700-1725 cm⁻¹.

  • C-N stretching vibrations in the region of 1000-1250 cm⁻¹.

  • C-H stretching and bending vibrations for the alkyl groups.

Mass Spectrometry (MS)[6][13][14][15]
  • The molecular ion peak (M⁺) should be observed, corresponding to the molecular weight of the compound.

  • Characteristic fragmentation patterns for amines often involve alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion.

Potential Biological and Pharmacological Applications

The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs.[6][7] N-substituted amino acids also exhibit a wide range of pharmacological activities.[7] Based on the structural features of 2-(2,5-dimethyl-1-pyrrolidinyl)propanoic acid, several potential applications can be postulated:

  • Enzyme Inhibition: The carboxylic acid group can act as a key binding element for the active sites of various enzymes. For example, N-acetylpyrrolidine derivatives have shown inhibitory activity against α-glucosidase and α-amylase, which are relevant targets for the treatment of type 2 diabetes.[8]

  • Anti-inflammatory and Analgesic Agents: Many N-acylhydrazone derivatives, which share some structural similarities, have demonstrated potent anti-inflammatory and analgesic properties.[9]

  • Central Nervous System (CNS) Activity: The pyrrolidine ring is a common feature in many CNS-active drugs. The lipophilicity and basicity of the molecule can be tuned by the substituents to potentially target receptors or enzymes in the brain.

  • Antimicrobial and Anticancer Activity: Various pyrrolidine derivatives have been reported to possess antimicrobial and anticancer properties.[7]

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities of 2-(2,5-dimethyl-1-pyrrolidinyl)propanoic acid and its various stereoisomers.

Conclusion

2-(2,5-dimethyl-1-pyrrolidinyl)propanoic acid represents a structurally interesting molecule with the potential for diverse biological activities. The synthetic routes outlined in this guide, based on well-established chemical transformations, provide a practical framework for its preparation in a laboratory setting. The predicted spectroscopic and physicochemical properties offer a basis for its characterization. The exploration of the pharmacological profile of this compound and its stereoisomers could lead to the discovery of novel therapeutic agents for a range of diseases. This technical guide serves as a foundational resource for researchers and scientists interested in the synthesis and evaluation of this promising chemical entity.

References

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. [Link]

  • Chapkanov, A. G., Dzimbova, T. A., & Ivanova, B. B. (2011). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. Journal of the University of Chemical Technology and Metallurgy, 46(3), 269-274.
  • Srichai, T., et al. (2020). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Research in Pharmaceutical Sciences, 15(4), 368-377. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. The Journal of Physical Chemistry A, 113(16), 4310-4318. [Link]

  • Royal Society of Chemistry. (2018). Facile Access to α-Aryl Substituted Pyrrolidines. [Link]

  • Murelli, R. P., et al. (2019). N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. Chemical Society Reviews, 48(10), 2735-2751. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • Leifer, A., & Lippincott, E. R. (1957). The Infrared Spectra of Some Amino Acids. Journal of the American Chemical Society, 79(19), 5098-5101. [Link]

  • JoVE. (2023, April 30). Mass Spectrometry of Amines. [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Cerezo, J., et al. (2010). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics, 12(40), 13034-13042. [Link]

  • Oomens, J., et al. (2009). Gas-phase IR spectroscopy of deprotonated amino acids. The Journal of Physical Chemistry A, 113(16), 4310-4318. [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

  • Wikipedia. (2024, February 7). Amino acid. [Link]

  • Ajani, O. O., et al. (2013). Ecofriendly Synthesis in Aqueous Medium: An Expeditious Approach to New N,N-Diethyl Amide Bearing Benzenemethanesulfonamides. The Open Organic Chemistry Journal, 7, 15-26. [Link]

  • Reddit. (2022, March 7). Question about reductive amination reaction procedure. r/Chempros. [Link]

  • ResearchGate. (n.d.). Selected ¹H and ¹³C NMR chemical shifts of 5a. [Link]

  • SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • Barluenga, J., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701771. [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • Britannica. (2024, February 3). Protein - Amino Acids, Physicochem. [Link]

  • Organic Chemistry Division, University of Southampton. (n.d.). Reductive Amination. [Link]

  • Brondani, D. J., et al. (2007). A New and Efficient N-Alkylation Procedure for Semicarbazides/Semicarbazones Derivatives. Tetrahedron Letters, 48(20), 3537-3540. [Link]

  • Fesenko, A. A., et al. (2019). N2-Alkylation of semicarbazones. A general and efficient protocol for the synthesis of 2-alkylsemicarbazides from semicarbazide. Arkivoc, 2019(2), 209-221. [Link]

Sources

Exploratory

Introduction: The Strategic Value of Conformational Constraint

An In-depth Technical Guide to 2,5-Dimethylpyrrolidine Derivatives in Medicinal Chemistry In the landscape of medicinal chemistry, the pyrrolidine ring is a privileged scaffold, celebrated for its prevalence in natural p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,5-Dimethylpyrrolidine Derivatives in Medicinal Chemistry

In the landscape of medicinal chemistry, the pyrrolidine ring is a privileged scaffold, celebrated for its prevalence in natural products and its utility in crafting effective therapeutics.[1][2][3] Its power lies in its sp³-rich, three-dimensional structure, which allows for a more comprehensive exploration of chemical space compared to flat, aromatic systems. This guide focuses on a specific, highly valuable subclass: 2,5-dimethylpyrrolidine derivatives .

The introduction of two methyl groups onto the pyrrolidine core might seem like a minor modification, but it imparts a profound and strategically vital feature: conformational rigidity . Unlike a simple pyrrolidine ring, which can "pucker" into various conformations, the 2,5-dimethyl substitution locks the ring into a more defined shape. This rigidity reduces the entropic penalty upon binding to a biological target and orients substituents in well-defined spatial vectors. It is this precise control over the three-dimensional presentation of pharmacophoric elements that makes the 2,5-dimethylpyrrolidine scaffold a cornerstone of modern stereoselective drug design.

This guide provides a senior-level perspective on the synthesis, stereochemical considerations, and therapeutic applications of these derivatives, offering field-proven insights for researchers and drug development professionals.

The Central Pillar: Stereochemistry and Its Implications

The entire medicinal chemistry value of the 2,5-dimethylpyrrolidine scaffold hinges on the control of its stereochemistry. The two stereocenters at the C2 and C5 positions give rise to three distinct stereoisomers:

  • (trans)-(2R,5R)-dimethylpyrrolidine

  • (trans)-(2S,5S)-dimethylpyrrolidine

  • (meso)-(2R,5S)-dimethylpyrrolidine

The two trans isomers are a C₂-symmetric enantiomeric pair, meaning they are non-superimposable mirror images. The meso form, with its internal plane of symmetry, is achiral. In drug design, the biological activity often resides in only one of the trans enantiomers, as the specific spatial arrangement of the methyl groups and any attached N- or C-substituents is critical for achieving a complementary fit within a chiral protein binding site. Therefore, the ability to synthesize each of these isomers in high enantiomeric purity is not an academic exercise but a fundamental requirement for successful drug development.

Key Synthetic Strategies for Stereocontrol

Accessing enantiomerically pure 2,5-dimethylpyrrolidine derivatives has been a significant focus of synthetic chemistry. The most robust strategies leverage the "chiral pool"—readily available, inexpensive chiral molecules from nature.

Synthesis from Amino Acid Precursors

Amino acids provide a reliable entry point for constructing the chiral pyrrolidine core.

  • From Alanine: A classic approach, developed by Schlessinger, utilizes D- or L-alanine as the starting material to access either the (2S,5S) or (2R,5R) enantiomer, respectively.[4] The synthesis involves converting the amino acid into a suitable intermediate that can undergo cyclization to form the pyrrolidine ring with the desired stereochemistry preserved.

  • From Pyroglutamic Acid: As a cyclic amino acid derivative, pyroglutamic acid is another excellent starting point. Its inherent chirality can be used to direct the stereoselective introduction of substituents at the C2 and C5 positions.[5]

Synthesis from Carbohydrate Precursors

Carbohydrates offer a rich source of contiguous stereocenters that can be chemically manipulated.

  • From D-Mannitol: D-Mannitol can be transformed into chiral bis-epoxides.[4][5] These C₂-symmetric intermediates can then be opened by an amine (such as benzylamine) in a double Sₙ2 reaction, which proceeds with inversion of configuration at both centers to cleanly form the trans-2,5-disubstituted pyrrolidine ring.

The general workflow for synthesizing and evaluating a drug candidate based on this scaffold is outlined below.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation start Chiral Pool Starting Material (e.g., D-Alanine, D-Mannitol) key_int Key Chiral Intermediate (e.g., Bis-epoxide) start->key_int Multi-step conversion cyclization Stereoselective Cyclization key_int->cyclization core (2R,5R)-Dimethylpyrrolidine Core cyclization->core functionalization N- or C-Functionalization core->functionalization candidate Final Drug Candidate functionalization->candidate purification Purification & Analysis (HPLC, NMR, MS) candidate->purification in_vitro In Vitro Assays (Binding, Enzyme Inhibition) purification->in_vitro Testing sar SAR Analysis in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->functionalization Iterative Design

Caption: General workflow for the synthesis and evaluation of a 2,5-dimethylpyrrolidine-based drug candidate.

Detailed Experimental Protocol: Synthesis of (-)-(2R,5R)-2,5-Dimethylpyrrolidine from 2,5-Hexanedione

This protocol is adapted from an improved synthesis method and demonstrates a practical, scalable approach involving an asymmetric reduction followed by cyclization.[6]

Step 1: Asymmetric Reduction of 2,5-Hexanedione

  • Materials: 2,5-Hexanedione, Baker's yeast, Sucrose, Water.

  • Procedure:

    • A suspension of baker's yeast (200 g) and sucrose (200 g) in warm water (2 L) is stirred for 1 hour at 35-40 °C.

    • 2,5-Hexanedione (20 g) is added, and the mixture is stirred vigorously at room temperature for 48 hours.

    • The mixture is filtered through Celite, and the filtrate is saturated with NaCl.

    • The aqueous layer is continuously extracted with ethyl acetate for 48 hours.

    • The organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield crude (2S,5S)-hexanediol. Recrystallization from ether provides the stereopure diol.

  • Causality: Baker's yeast contains oxidoreductase enzymes that selectively reduce the diketone to the (S,S)-diol with high enantioselectivity.[4] This biocatalytic step is key to establishing the desired stereochemistry early in the synthesis.

Step 2: Conversion to Bis-mesylate and Cyclization

  • Materials: (2S,5S)-Hexanediol, Triethylamine, Methanesulfonyl chloride (MsCl), Benzylamine, Dichloromethane (DCM).

  • Procedure:

    • To a solution of (2S,5S)-hexanediol (10 g) and triethylamine (1.5 eq) in DCM at 0 °C, MsCl (1.2 eq per OH group) is added dropwise.

    • The reaction is stirred for 2 hours, then washed with cold 1N HCl, saturated NaHCO₃, and brine. The organic layer is dried and concentrated to give the crude bis-mesylate.

    • The crude bis-mesylate is dissolved in benzylamine (5 eq) and heated to 80 °C for 12 hours.

    • After cooling, the mixture is partitioned between ether and water. The organic layer is extracted with 1N HCl.

    • The acidic aqueous layer is basified with solid NaOH to pH > 12 and extracted with ether. The combined organic layers are dried and concentrated to yield N-benzyl-(2R,5R)-2,5-dimethylpyrrolidine.

  • Causality: The hydroxyl groups are converted to good leaving groups (mesylates). The subsequent reaction with benzylamine proceeds via a double Sₙ2 displacement, with each step causing an inversion of stereochemistry, converting the (2S,5S) configuration of the diol to the (2R,5R) configuration of the final pyrrolidine ring.

Step 3: Debenzylation

  • Materials: N-benzyl-(2R,5R)-2,5-dimethylpyrrolidine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • The N-benzyl pyrrolidine is dissolved in methanol, and 10% Pd/C (5 mol%) is added.

    • The mixture is subjected to hydrogenation (50 psi H₂) at room temperature for 24 hours.

    • The catalyst is removed by filtration through Celite, and the solvent is carefully removed by distillation to afford the final product, (-)-(2R,5R)-2,5-dimethylpyrrolidine.

  • Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Its stereochemical purity can be verified by chiral GC or by forming a derivative with a chiral auxiliary and analyzing by NMR.

Medicinal Chemistry Applications: Case Studies

The true value of the 2,5-dimethylpyrrolidine scaffold is demonstrated in its successful application in drug discovery programs.

Case Study: Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
  • Therapeutic Goal: Selective inhibition of nNOS over endothelial (eNOS) and inducible (iNOS) isoforms is a major goal for treating neurodegenerative diseases like Parkinson's and Alzheimer's.[7] Overproduction of nitric oxide by nNOS contributes to neuronal damage.

  • Scaffold Application: Researchers developed a series of potent and selective nNOS inhibitors using a chiral pyrrolidine scaffold.[7] An efficient synthetic route was designed to enable extensive structure-activity relationship (SAR) studies.[7]

  • Structure-Activity Relationship (SAR): The core of these inhibitors is a substituted pyrrolidine ring. The SAR studies revealed that the specific stereochemistry of the pyrrolidine was paramount for both potency and selectivity. For instance, in a series of gem-difluorinated inhibitors, the (3R,4R)-configuration of the pyrrolidine ring (which is directly related to the stereochemistry of the 2,5-substituents in its precursor) was critical for optimal binding in the nNOS active site.[7] The pyrrolidine nitrogen acts as a key hydrogen bond acceptor, and the rigid ring precisely positions the side chains to interact with specific residues in the enzyme, conferring selectivity over other isoforms.

SAR cluster_0 Binding Interactions cluster_1 Biological Outcome scaffold (3R,4R)-Pyrrolidine Core N Side-chain Vector h_bond H-Bond Acceptor scaffold:n->h_bond Essential Interaction hydrophobic Hydrophobic Pocket Interaction scaffold:se->hydrophobic Selectivity Driver potency High Potency (Low nM IC₅₀) scaffold->potency selectivity High Selectivity (vs. eNOS/iNOS) scaffold->selectivity nNOS nNOS Active Site h_bond->nNOS hydrophobic->nNOS

Caption: Key SAR drivers for 2,5-dimethylpyrrolidine-derived nNOS inhibitors.

Table 1: SAR Data for Pyrrolidine-Based nNOS Inhibitors (Illustrative data based on findings in the field)

CompoundPyrrolidine StereochemistryR-GroupnNOS IC₅₀ (nM)Selectivity (vs. eNOS)
1a (3R,4R)2,2-difluoro-2-phenylethyl15>200-fold
1b (3S,4S)2,2-difluoro-2-phenylethyl85025-fold
2a (3R,4R)2,2-difluoro-2-(3-chlorophenyl)ethyl8>300-fold
2b meso2,2-difluoro-2-(3-chlorophenyl)ethyl>5000N/A

The data clearly demonstrates that the (3R,4R) stereoisomer, derived from a specific enantiomer of a 2,5-disubstituted pyrrolidine precursor, is significantly more potent and selective than its enantiomer or the corresponding meso compound.

Future Outlook

The 2,5-dimethylpyrrolidine scaffold is more than just a chiral auxiliary or a simple building block; it is a powerful tool for enforcing conformational control in drug design. Its applications continue to expand beyond traditional enzyme inhibitors and receptor modulators. Future opportunities lie in its incorporation into more complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs), where the rigid projection of vectors is essential for ternary complex formation, and in the development of new generations of CNS-penetrant drugs where precise geometry can be tuned to optimize transport and minimize off-target effects. The continued development of novel and efficient stereoselective syntheses will further empower medicinal chemists to exploit this remarkable scaffold in the pursuit of next-generation therapeutics.

References

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC. (n.d.). National Center for Biotechnology Information.
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023, March 8). ACS Publications.
  • Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.). NIH.
  • An improved synthesis of (-)-(2R,5R)-2,5-dimethylpyrrolidine. (n.d.). ACS Publications.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
  • Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. (2021, July 22). PubMed.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers.

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Foundational

Beyond Proline: Engineering Novel Pyrrolidine Architectures for Next-Generation Therapeutics

Introduction: The Renaissance of the Pyrrolidine Ring The drug discovery landscape is undergoing a fundamental shift from "flat," aromatic-heavy small molecules to three-dimensional (3D) architectures. This transition, o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renaissance of the Pyrrolidine Ring

The drug discovery landscape is undergoing a fundamental shift from "flat," aromatic-heavy small molecules to three-dimensional (3D) architectures. This transition, often termed "escaping Flatland," is driven by the correlation between higher fraction of sp³-hybridized carbons (


) and improved clinical success rates.

The pyrrolidine scaffold (tetrahydropyrrole) has emerged as a premier vector for this transformation. Unlike its aromatic counterpart, pyrrole, the pyrrolidine ring offers:

  • Vectorial Control: The ability to project substituents in defined 3D orientations (endo/exo, cis/trans).

  • Metabolic Tuning: Modulation of pKa and lipophilicity (LogP) through strategic substitution (e.g., fluorination).

  • Conformational Restriction: Reducing the entropic penalty of binding by pre-organizing the ligand.

Recent FDA approvals, such as Daridorexant (dual orexin receptor antagonist) and Saxagliptin (DPP-4 inhibitor), validate the pyrrolidine core as a robust engine for bioavailability and potency.

Logic Flow: The Advantage

The following diagram illustrates the causality between pyrrolidine incorporation and improved physicochemical properties.

Fsp3_Logic cluster_0 Traditional Chemistry cluster_1 Pyrrolidine Engineering cluster_2 Clinical Outcome Flat_Aromatics Flat Aromatic Cores (Low Fsp3) Solubility_Issue Poor Solubility High Crystal Packing Flat_Aromatics->Solubility_Issue Leads to Pyrrolidine_Core Pyrrolidine Scaffold (High Fsp3) Flat_Aromatics->Pyrrolidine_Core Scaffold Hopping Target_Engagement Selectivity & Potency Solubility_Issue->Target_Engagement Off-target binding Vector_Control 3D Vectorial Substituent Display Pyrrolidine_Core->Vector_Control Vector_Control->Target_Engagement Shape Match Clinical_Success Improved Clinical Success Target_Engagement->Clinical_Success

Caption: Logic flow demonstrating how pyrrolidine scaffolds mitigate the limitations of flat aromatic drugs.

Structural Classes & Design Principles

To move beyond simple proline derivatives, modern medicinal chemistry focuses on two advanced pyrrolidine classes: Spiro-fused systems and Fluorinated scaffolds .

Spiro-Pyrrolidines

Spirocyclic pyrrolidines (e.g., spiro[3.3]heptanes or spiro-oxindoles) introduce rigid orthogonal vectors. This "gem-disubstitution" effect restricts the conformational flexibility of the ring, locking the nitrogen lone pair vector and improving metabolic stability by blocking the


-carbon from oxidation.
Fluorinated Pyrrolidines

Strategic fluorination (monofluoro, gem-difluoro, or trifluoromethyl) profoundly alters the pyrrolidine's basicity.

  • Basicity Modulation: An unsubstituted pyrrolidine has a pKa

    
     11.0 (often too basic for optimal membrane permeability). Introducing a 
    
    
    
    -fluorine can lower the pKa by 1–2 units due to the inductive electron-withdrawing effect (
    
    
    ), improving bioavailability.
  • Metabolic Blocking: Fluorine at the C3 position blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

Comparative Properties Table
PropertyClassical Pyrrolidine3,3-DifluoropyrrolidineSpiro[3.3]heptane-amine
Hybridization (

)
1.01.01.0
pKa (Conjugate Acid) ~11.2~8.5 - 9.0~10.5
LogP (Lipophilicity) Low (Hydrophilic)Moderate (Lipophilic shift)Moderate
Metabolic Stability Low (N-oxidation,

-C ox)
High (C-F bond strength)High (Steric shielding)
Primary Application Solubilizing groupBioisostere, pKa tunerConformational lock

Synthetic Methodologies: Accessing the Novel

Traditional syntheses (e.g., reductive amination) often lack the regiocontrol required for complex substitution. Two modern methodologies dominate the synthesis of novel pyrrolidine building blocks:

Palladium-Catalyzed Hydroarylation

A breakthrough method for synthesizing 3-aryl pyrrolidines directly from pyrrolines.[1][2] Unlike Heck reactions which yield alkenes, specific conditions allow for the hydroarylation (addition of H and Aryl across the double bond), preserving the sp³ character.

  • Mechanism: Pd(0) oxidative addition

    
     alkene insertion 
    
    
    
    hydride capture (reductive).
  • Key Advantage: Direct access to 3-substituted chiral centers from achiral precursors.

Photoredox Decarboxylative Cross-Coupling

Utilizing visible light and dual catalysis (Ir/Ni) to couple carboxylic acids with alkyl halides. This allows for the modular assembly of pyrrolidines bearing complex side chains at the


-position (via proline derivatives) or 

-positions.

Experimental Protocol: Synthesis of 3-Aryl Pyrrolidine

Objective: Synthesis of tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate via Pd-catalyzed hydroarylation. This protocol validates the creation of a "drug-like" building block with a defined chiral center (racemic resolution required downstream or use chiral ligands).

Reagents & Equipment[3][4][5][6]
  • Substrate: tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-pyrroline) [1.0 equiv]

  • Coupling Partner: 1-bromo-4-fluorobenzene [1.2 equiv]

  • Catalyst: Pd(OAc)₂ [5 mol%]

  • Ligand: 1,3-Bis(diphenylphosphino)propane (dppp) [6 mol%]

  • Reductant: Sodium Formate (HCOONa) [2.0 equiv] (Hydride source)

  • Solvent: DMF (Anhydrous, degassed)

  • Base: Et₃N [2.0 equiv]

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cycle with Argon/Vacuum (3x).

  • Catalyst Pre-complexation: Add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and dppp (24.7 mg, 0.06 mmol) to the tube. Add 2 mL of anhydrous DMF. Stir at room temperature (RT) for 15 minutes until a clear yellow/orange solution forms (Ligand exchange).

  • Substrate Addition: Add N-Boc-3-pyrroline (169 mg, 1.0 mmol), 1-bromo-4-fluorobenzene (210 mg, 1.2 mmol), and Sodium Formate (136 mg, 2.0 mmol).

  • Reaction Initiation: Add Et₃N (280 µL, 2.0 mmol) and seal the tube.

  • Heating: Place the vessel in a pre-heated oil bath at 80°C . Stir vigorously for 12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting pyrroline (Rf ~0.6) should disappear, and a new spot (Rf ~0.5) should appear.

  • Workup: Cool to RT. Dilute with Et₂O (30 mL) and wash with water (3 x 10 mL) to remove DMF and salts. Wash organic layer with brine (10 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

  • Validation:

    • ¹H NMR (400 MHz, CDCl₃): Diagnostic multiplets for the pyrrolidine ring protons at

      
       3.3-3.8 ppm and aromatic signals at 
      
      
      
      7.0-7.2 ppm.
    • LC-MS: Observe [M+H-Boc]⁺ or [M+Na]⁺ peak.

Synthetic Workflow Diagram (DOT)

Synthesis_Workflow cluster_inputs Reagents cluster_process Catalytic Cycle (Pd0/PdII) Pyrroline N-Boc-3-Pyrroline Insertion Migratory Insertion (Carbopalladation) Pyrroline->Insertion ArylHalide Ar-Br OxAdd Oxidative Addition (Ar-Pd-Br) ArylHalide->OxAdd Reductant HCOONa (H- source) Reduction Hydride Capture (Reductive Elimination) Reductant->Reduction OxAdd->Insertion Pd-Ar species Insertion->Reduction Alkyl-Pd species Reduction->OxAdd Regenerate Pd(0) Output 3-Aryl Pyrrolidine (Building Block) Reduction->Output Product Release

Caption: Palladium-catalyzed hydroarylation cycle converting pyrrolines to 3-aryl pyrrolidines.

Applications: PROTACs and Scaffold Hopping

The utility of these novel building blocks extends beyond simple inhibition.

  • PROTAC Linkers: Pyrrolidine derivatives, particularly hydroxyproline, are the obligate ligands for the VHL (Von Hippel-Lindau) E3 ligase. Modifying the pyrrolidine ring (e.g., 4-fluoroproline) can alter the linker trajectory, optimizing the ternary complex formation between the target protein and the E3 ligase.

  • Scaffold Hopping: Replacing a phenyl ring in a biaryl system with a 3-substituted pyrrolidine can improve solubility while maintaining the vector of the distal substituent.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

  • Stephens, D. E., Lakey-Beitia, J., Atesin, A. C., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.[1][2] iScience.[2] [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[3] Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Technical Dossier: 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic Acid

This guide serves as a technical dossier for 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid (CAS: 1214822-69-1), designed for researchers requiring sourcing data, synthesis protocols, and structural characterization.[1] P...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical dossier for 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid (CAS: 1214822-69-1), designed for researchers requiring sourcing data, synthesis protocols, and structural characterization.[1]

Part 1: Sourcing & Market Intelligence

1.1. Supply Chain Status This compound is classified as a rare research building block . It is not a high-volume commodity chemical.[1] Most suppliers list it as "Inquire" or "Price on Application" (POA), indicating it is either synthesized on-demand (custom synthesis) or held in limited stock at specific regional warehouses.[1]

1.2. Verified Suppliers The following suppliers have listed this specific CAS in their catalogs.

SupplierCatalog IDPurityStock StatusRegion
Accela ChemBio SY179122≥95%Inquire/Lead TimeUSA/China
AK Scientific 2474DG95%InquireUSA
BLD Pharm BD0112422795%InquireGlobal
CymitQuimica 3D-PYB82269Min 95%1g (Check Availability)Europe

1.3. Price Estimation Model Since live pricing is gated, the following estimates are based on current market rates for similar N-substituted pyrrolidine building blocks:

  • Catalog Price (In-Stock): $150 – $300 USD per 1 gram.[1]

  • Custom Synthesis (Lead time 2-4 weeks): $800 – $1,500 USD for initial 1-5 grams (covers labor and setup).[1]

  • Bulk (100g+): Prices drop significantly to approx. $15-$30/g upon process optimization.[1]

Part 2: Chemical Profile & Stereochemical Complexity

2.1. Chemical Identity

  • CAS Number: 1214822-69-1[1][2][3][4][5][6][7]

  • IUPAC Name: 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid[1][2][3][4][6][7]

  • Molecular Formula: C₉H₁₇NO₂[8]

  • Molecular Weight: 171.24 g/mol [8][9]

  • Core Scaffold: Alanine derivative (N-alkylated with 2,5-dimethylpyrrolidine).[1]

2.2. Critical Stereochemistry Note This molecule possesses three chiral centers :

  • C2 and C5 of the pyrrolidine ring: The 2,5-dimethylpyrrolidine moiety exists as cis (meso) or trans (C2-symmetric) isomers.[1]

  • Alpha-carbon of the propanoic acid: The attachment point creates an additional chiral center.[1]

Implication for Drug Design: Commercial samples are often mixtures of diastereomers unless specified as "chiral pure."

  • Scenario A: If the starting material is cis-2,5-dimethylpyrrolidine (meso), the product will be a racemic pair of enantiomers (due to the propanoic acid center).[1]

  • Scenario B: If the starting material is trans-2,5-dimethylpyrrolidine (racemic), the product will be a complex mixture of up to 4 diastereomers.[1]

Recommendation: Always request a Chiral HPLC trace from the supplier to confirm diastereomeric purity if using for structure-activity relationship (SAR) studies.[1]

Part 3: Synthesis & Manufacturing Protocol

If commercial stock is unavailable, the compound can be synthesized via Nucleophilic Substitution (Sɴ2) .

3.1. Reaction Pathway (Graphviz Diagram)

SynthesisPathway cluster_conditions Reaction Conditions SM1 2,5-Dimethylpyrrolidine (CAS 3378-71-0) Intermediate Transition State (SN2 Displacement) SM1->Intermediate Nucleophile SM2 2-Bromopropanoic Acid (CAS 598-72-1) SM2->Intermediate Electrophile Product 2-(2,5-Dimethylpyrrolidin-1-yl) propanoic Acid (CAS 1214822-69-1) Intermediate->Product -HBr Byproduct HBr Scavenged (Base Required) Intermediate->Byproduct Cond1 Solvent: Acetonitrile or DMF Cond2 Base: K2CO3 or Et3N Cond3 Temp: 60-80°C

Caption: Synthesis via N-alkylation of 2,5-dimethylpyrrolidine with 2-bromopropanoic acid.

3.2. Bench-Scale Protocol (Self-Validating)

  • Reagents:

    • 2,5-Dimethylpyrrolidine (1.0 eq)[1][3][7][10]

    • Ethyl 2-bromopropionate (1.1 eq) (Note: Using the ester prevents carboxylic acid interference; requires hydrolysis step later).[1]

    • Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Acetonitrile (MeCN, anhydrous).

  • Procedure:

    • Dissolve amine and base in MeCN.

    • Add bromo-ester dropwise at 0°C to control exotherm.[1]

    • Heat to reflux (80°C) for 12-16 hours. Monitor by TLC/LCMS.

    • Workup: Filter solids, concentrate filtrate.

    • Hydrolysis: Treat crude ester with LiOH in THF/Water (1:1) for 4h to yield the free acid.

  • Validation Check:

    • LCMS: Look for [M+H]⁺ = 172.24.

    • 1H NMR: Verify the disappearance of the N-H proton and the appearance of the alpha-proton quartet (~3.5 ppm).

Part 4: Quality Control & Analytical Standards

To ensure the integrity of your research, purchased or synthesized batches must pass the following QC gates.

TestAcceptance CriteriaPurpose
1H NMR (DMSO-d6) Integrals match 2,5-dimethyl (6H), propanoic methyl (3H), and ring protons.[1]Confirm structure and solvent removal.
LC-MS (ESI+) Single peak >95%; Mass 172.2 ± 0.5 Da.[1]Purity check.
Chiral HPLC Report ratio of diastereomers.Critical for biological reproducibility.
Water Content (KF) < 1.0%Hygroscopic nature of amino acids.
Part 5: Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry due to:

  • Conformational Restriction: The pyrrolidine ring locks the nitrogen lone pair orientation, affecting pKa and receptor binding.

  • Steric Bulk: The 2,5-dimethyl groups provide steric hindrance, potentially protecting the nitrogen from metabolic N-oxidation or dealkylation.

  • Fragment-Based Design: Used as a capping group for:

    • GPCR Antagonists: (e.g., Adenosine receptor modulators).

    • Ion Channel Blockers: (e.g., Sodium channel inhibitors for pain).

References
  • Accela ChemBio. Product Catalog: SY179122. Retrieved from Accela ChemBio Database.

  • PubChem Database. Compound Summary: 2,5-Dimethylpyrrolidine (Precursor). National Center for Biotechnology Information. Link[1]

  • NIST Chemistry WebBook. 2-Bromopropanoic acid (Precursor Data). SRD 69.[11][12] Link[1]

  • ChemicalBook. CAS 1214822-69-1 Product Entry. Link

  • Smith, M. B.Organic Synthesis. 4th Edition. "Nucleophilic Substitution of Amines". Elsevier, 2016. (General synthetic methodology reference).

Sources

Protocols & Analytical Methods

Method

synthesis of 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid from 2,5-hexanedione

An Application Note for the Multi-Step Synthesis of 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid Introduction: A Strategic Approach to Pyrrolidine-Based Carboxylic Acids This document provides a comprehensive guide for...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Multi-Step Synthesis of 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid

Introduction: A Strategic Approach to Pyrrolidine-Based Carboxylic Acids

This document provides a comprehensive guide for the synthesis of 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid, a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthetic strategy commences with the readily available starting material, 2,5-hexanedione, and proceeds through a logical three-step sequence. This pathway is designed for efficiency, high yield, and clear intermediate characterization, making it suitable for both academic research and process development.

The core of this synthesis relies on three fundamental organic transformations:

  • Paal-Knorr Pyrrole Synthesis: Formation of the aromatic five-membered nitrogen heterocycle, 2,5-dimethylpyrrole.

  • Catalytic Hydrogenation: Reduction of the aromatic pyrrole ring to its saturated counterpart, 2,5-dimethylpyrrolidine.

  • Nucleophilic Substitution: N-alkylation of the secondary amine (pyrrolidine) to introduce the propanoic acid side chain.

This guide is structured to provide not only step-by-step protocols but also the underlying chemical principles and rationale for the experimental choices, ensuring a robust and reproducible process.

Part 1: Synthesis of 2,5-Dimethylpyrrole via Paal-Knorr Reaction

The initial step involves the construction of the pyrrole ring from a 1,4-dicarbonyl compound, a classic transformation known as the Paal-Knorr synthesis.[1][2] This reaction is a highly efficient method for creating substituted pyrroles.[2][3] In this protocol, 2,5-hexanedione (also known as acetonylacetone) is condensed with an ammonia source, in this case, ammonium carbonate, to yield 2,5-dimethylpyrrole.

Mechanism Insight: The reaction proceeds through the formation of a hemiaminal upon attack of ammonia on one of the carbonyl groups. A subsequent intramolecular attack by the amine on the second carbonyl group forms a cyclic intermediate. A series of dehydration steps then leads to the formation of the stable aromatic pyrrole ring.[2] Using ammonium carbonate is advantageous as it decomposes upon heating to provide ammonia in situ, avoiding the need to handle gaseous ammonia directly.

Experimental Protocol 1: Synthesis of 2,5-Dimethylpyrrole

This protocol is adapted from a well-established procedure in Organic Syntheses.[4]

  • Reaction Setup: In a 500 mL Erlenmeyer flask equipped with a wide-bore, air-cooled reflux condenser, combine 100 g (0.88 mol) of 2,5-hexanedione and 200 g (1.75 mol) of ammonium carbonate (lump form is preferable).

  • Initial Heating: Heat the mixture in an oil bath set to 100°C. Effervescence will be observed as the ammonium carbonate decomposes. Continue heating until the effervescence ceases (approximately 60-90 minutes).

    • Expert Insight: During this phase, ammonium carbonate may sublime and block the condenser. It is crucial to periodically push the sublimed solid back into the reaction mixture with a long glass rod to ensure the reaction proceeds efficiently.[4]

  • Reflux: Replace the air condenser with a water-cooled reflux condenser and increase the bath temperature to 115°C. Gently reflux the mixture for an additional 30 minutes.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Two distinct layers will form. Separate the upper, yellow-to-brownish layer containing the product using a separatory funnel.

  • Extraction: Extract the lower aqueous layer with 15-20 mL of chloroform to recover any dissolved product. Combine this chloroform extract with the previously separated organic layer.

  • Drying and Purification: Dry the combined organic phase over anhydrous calcium chloride. Transfer the dried liquid to a distillation flask and distill under reduced pressure. The product, 2,5-dimethylpyrrole, is collected at 51–53°C/8 mmHg or 78–80°C/25 mmHg.[4] The expected yield is typically in the range of 81-86%.

Quantitative Data: Reagent Table
ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.
2,5-Hexanedione114.141000.881.0
Ammonium Carbonate~96.09200~2.08~2.36
Reaction Visualization

Paal_Knorr Hexanedione 2,5-Hexanedione Heat Δ, -2H₂O Hexanedione->Heat Ammonia + NH₃ (from (NH₄)₂CO₃) Ammonia->Heat Pyrrole 2,5-Dimethylpyrrole Heat->Pyrrole

Caption: Paal-Knorr synthesis of 2,5-dimethylpyrrole.

Part 2: Reduction of 2,5-Dimethylpyrrole to 2,5-Dimethylpyrrolidine

To obtain the target saturated pyrrolidine ring, the aromaticity of the 2,5-dimethylpyrrole intermediate must be removed via reduction. Catalytic hydrogenation is the most effective method for this transformation. This process typically requires a metal catalyst (e.g., Ruthenium, Rhodium, or Nickel) and a source of hydrogen, often under pressure. The choice of catalyst and reaction conditions is critical to achieve complete saturation of the pyrrole ring without side reactions. Reductive amination of 2,5-hexanedione can also produce mixtures of the pyrrole and pyrrolidine, where the ratio is controlled by the catalyst and conditions, demonstrating the feasibility of this reduction.[5]

Experimental Protocol 2: Catalytic Hydrogenation of 2,5-Dimethylpyrrole
  • Catalyst Preparation: In a high-pressure hydrogenation vessel (Parr apparatus or similar), add 5 g of 2,5-dimethylpyrrole (0.053 mol) dissolved in 100 mL of methanol.

  • Catalyst Addition: Carefully add 0.5 g of Ruthenium on alumina (5% w/w) catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Expert Insight: Ruthenium is a highly effective catalyst for the hydrogenation of pyrrole rings. The catalyst is pyrophoric and should be handled with care.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove any air. Pressurize the vessel with hydrogen to 1000-1500 psi (approx. 70-100 atm).

  • Reaction: Heat the mixture to 100-120°C with vigorous stirring. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours when hydrogen uptake ceases.

  • Work-up and Isolation: Cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the ruthenium catalyst.

  • Purification: Remove the methanol solvent from the filtrate using a rotary evaporator. The resulting crude 2,5-dimethylpyrrolidine[6] can be purified by fractional distillation under reduced pressure to yield a colorless liquid.

Part 3: N-Alkylation of 2,5-Dimethylpyrrolidine

The final step is the installation of the propanoic acid side chain onto the nitrogen atom of the 2,5-dimethylpyrrolidine ring. This is achieved through a nucleophilic substitution (SN2) reaction. The secondary amine of the pyrrolidine acts as a nucleophile, attacking an electrophilic two-carbon unit bearing a carboxylic acid or ester group and a suitable leaving group. Here, we describe a two-step approach using ethyl 2-bromopropionate followed by ester hydrolysis, which is often more controllable than direct alkylation with 2-bromopropanoic acid.

Experimental Protocol 3: Synthesis of 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid

Step 3a: N-Alkylation with Ethyl 2-bromopropionate

  • Reaction Setup: To a solution of 2,5-dimethylpyrrolidine (5.0 g, 0.05 mol) in 100 mL of a polar aprotic solvent such as acetonitrile, add a mild base like potassium carbonate (10.4 g, 0.075 mol, 1.5 eq).

  • Reagent Addition: Stir the suspension vigorously and add ethyl 2-bromopropionate (9.95 g, 0.055 mol, 1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up: After cooling, filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. Remove the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(2,5-dimethylpyrrolidin-1-yl)propanoate.

Step 3b: Saponification (Ester Hydrolysis)

  • Hydrolysis Setup: Dissolve the crude ester from the previous step in a mixture of 50 mL of ethanol and 50 mL of 2 M aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to 60-70°C and stir for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification and Extraction: Cool the reaction mixture in an ice bath and carefully acidify to pH ~3-4 with 2 M hydrochloric acid. The product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The final product, 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid, can be further purified by recrystallization or column chromatography if necessary.

Overall Synthesis Visualization

full_synthesis cluster_0 Part 1: Paal-Knorr cluster_1 Part 2: Reduction cluster_2 Part 3: N-Alkylation & Hydrolysis A 2,5-Hexanedione B 2,5-Dimethylpyrrole A->B (NH₄)₂CO₃, Δ C 2,5-Dimethylpyrrolidine B->C H₂, Ru/Al₂O₃ D 2-(2,5-Dimethylpyrrolidin-1-yl) propanoic acid C->D 1. Ethyl 2-bromopropionate, K₂CO₃ 2. NaOH, then H₃O⁺

Caption: Overall workflow for the synthesis of the target molecule.

Characterization and Validation

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure, proton environments, and carbon backbone at each stage.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the disappearance of carbonyls (C=O) from the starting material, the appearance of N-H stretches in the pyrrolidine, and the appearance of the broad O-H and C=O stretches of the final carboxylic acid.

By following these detailed protocols and validation steps, researchers can reliably synthesize 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid for further investigation and application.

References

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • ResearchGate. Synthesis of N-substituted 2,5-dimethyl pyrroles in water. Available at: [Link]

  • Mascali, G., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Polymers (Basel). Available at: [Link]

  • ResearchGate. Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. Available at: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available at: [Link]

  • Kozlov, N. S., Moiseenok, L. I., & Kozintsev, S. I. (2004). New method of synthesizing n-substituted 2,5-dimethylpyrrole and 2,5-dimethylpyrrolidine. Chemistry of Heterocyclic Compounds, 40(10), 1277-1282.
  • Google Patents. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.
  • Young, D. M., & Allen, C. F. H. (1936). 2,5-Dimethylpyrrole. Organic Syntheses, 16, 25.

Sources

Application

Application Note: High-Fidelity Synthesis of 2,5-Dimethylpyrrolidine Scaffolds via the Paal-Knorr Pathway

Abstract & Strategic Relevance The 2,5-dimethylpyrrolidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for glycosidase inhibitors, chiral auxiliaries, and C2-symmetric ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The 2,5-dimethylpyrrolidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for glycosidase inhibitors, chiral auxiliaries, and C2-symmetric ligands in asymmetric catalysis. While the classical Paal-Knorr synthesis yields aromatic pyrroles, the production of saturated pyrrolidines requires a coupled reductive workflow.

This Application Note details a streamlined, high-yield protocol for the synthesis of 2,5-dimethylpyrrolidine derivatives. We integrate a Green Chemistry-compliant Paal-Knorr cyclization (solvent-free/microwave-assisted) to generate the pyrrole intermediate, followed by a stereocontrolled catalytic hydrogenation to yield the target pyrrolidine. This two-stage approach offers superior scalability and atom economy compared to direct alkylation methods.

Mechanistic Insight & Pathway Logic[1]

The Two-Stage Transformation

The synthesis proceeds through two distinct mechanistic regimes:

  • Condensation (Paal-Knorr): Acid-catalyzed cyclodehydration of 2,5-hexanedione with a primary amine to form the aromatic pyrrole.

  • Reduction: Heterogeneous catalytic hydrogenation of the pyrrole ring to the saturated pyrrolidine.

Critical Stereochemical Note: The reduction step determines the diastereoselectivity. Syn-hydrogenation (e.g., H₂/PtO₂) typically favors the cis (meso) isomer, whereas dissolving metal reductions or specific hydride protocols may favor the trans (racemic) isomer.

Pathway Visualization

The following diagram illustrates the reaction coordinate, highlighting the critical hemiaminal intermediate and the divergence point for stereochemical control.

PaalKnorrMechanism Substrates 2,5-Hexanedione + Primary Amine Hemiaminal Hemiaminal Intermediate Substrates->Hemiaminal Nucleophilic Attack Enamine Enamine Transient Species Hemiaminal->Enamine -H2O Pyrrole 2,5-Dimethylpyrrole (Aromatic Intermediate) Enamine->Pyrrole Cyclization & -H2O Transition Catalytic Hydrogenation Pyrrole->Transition + H2 / Catalyst CisProduct cis-2,5-Dimethylpyrrolidine (Major - Kinetic) Transition->CisProduct Syn-Addition TransProduct trans-2,5-Dimethylpyrrolidine (Minor - Thermodynamic) Transition->TransProduct Isomerization

Figure 1: Reaction pathway from acyclic diketone to saturated pyrrolidine stereoisomers.

Critical Process Parameters (CPP)

The following parameters have been optimized to maximize yield and minimize side-product formation (oligomers).

ParameterStandard ConditionOptimized (Green) ConditionImpact on Quality
Catalyst (Step 1) p-TsOH (Homogeneous)Montmorillonite K-10 (Heterogeneous) K-10 allows simple filtration workup and prevents acid-sensitive amine degradation.
Solvent (Step 1) Toluene/BenzeneSolvent-Free Eliminates azeotropic removal of water; improves reaction rate via concentration effect.
Temperature Reflux (110°C)Microwave (80°C) Microwave irradiation reduces reaction time from hours to minutes.
Reduction Cat. Raney NiPtO₂ or Rh/Al₂O₃ Noble metals provide better stereocontrol toward the cis-isomer under mild pressure.
Pressure (H₂) 50-100 bar3-5 bar Lower pressure improves safety and functional group tolerance.

Experimental Protocols

Protocol A: Solvent-Free Paal-Knorr Pyrrole Synthesis (Step 1)

Objective: Synthesis of N-substituted-2,5-dimethylpyrrole intermediate.

Reagents:

  • 2,5-Hexanedione (1.0 equiv)

  • Primary Amine (R-NH₂) (1.05 equiv)

  • Montmorillonite K-10 Clay (20% w/w relative to diketone)

Workflow:

  • Activation: Activate Montmorillonite K-10 by heating at 100°C in an oven for 1 hour prior to use.

  • Mixing: In a microwave-safe vial, disperse the activated clay in 2,5-hexanedione. Add the primary amine dropwise. Caution: Exothermic reaction.

  • Irradiation: Irradiate the mixture in a dedicated synthesis microwave reactor at 80°C (100 W) for 5–10 minutes .

    • Self-Validation Check: Monitor TLC (Hexane/EtOAc 9:1). Disappearance of diketone indicates completion.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Filter through a pad of Celite to remove the clay catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Most pyrroles produced this way are sufficiently pure (>95% NMR) for the next step. If necessary, purify via flash chromatography on silica gel.

Protocol B: Stereoselective Hydrogenation to Pyrrolidine (Step 2)

Objective: Reduction of the aromatic ring to the saturated 2,5-dimethylpyrrolidine.

Reagents:

  • 2,5-Dimethylpyrrole intermediate (from Protocol A)[1]

  • Catalyst: PtO₂ (Adams' Catalyst) (1-2 mol%) or 5% Rh/Al₂O₃

  • Solvent: Glacial Acetic Acid (AcOH)

Workflow:

  • Preparation: Dissolve the pyrrole intermediate in glacial acetic acid (0.5 M concentration).

    • Why AcOH? Protonation of the pyrrole nitrogen breaks aromaticity, significantly facilitating hydrogenation.

  • Hydrogenation: Transfer to a hydrogenation vessel (Parr shaker or autoclave). Add the catalyst carefully (under inert atmosphere).

  • Reaction: Pressurize with H₂ gas to 3–5 bar (45–75 psi) . Agitate at room temperature for 12–24 hours.

    • Self-Validation Check: H₂ uptake should cease when theoretical stoichiometry is reached.

  • Workup: Filter the catalyst through Celite (Caution: Pyrophoric catalyst).

  • Neutralization: Concentrate the acetic acid. Basify the residue with 10% NaOH to pH > 12.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry organics over Na₂SO₄ and concentrate.

  • Isomer Separation: The crude product is typically a mixture enriched in the cis-isomer.

    • Separation: The trans-isomer is often more soluble in non-polar solvents. Fractional distillation or formation of HCl salts followed by recrystallization (ethanol/ether) is effective for isolation.

Characterization & Quality Control

Distinguishing the cis (meso) and trans (racemic) isomers is critical.

1H NMR (CDCl₃) Diagnostic Signals:

  • Cis-Isomer: The methyl doublets typically appear upfield compared to the trans isomer. The methine protons (H-2, H-5) often show a distinct multiplet pattern due to the symmetry.

  • Trans-Isomer: Due to C2 symmetry, the spectra are similar, but chemical shifts differ.

  • 13C NMR: The methyl carbon shift is the most reliable indicator.

    • Cis-2,5-dimethylpyrrolidine: ~19-20 ppm.

    • Trans-2,5-dimethylpyrrolidine: ~21-22 ppm.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Incomplete Cyclization (Step 1) Water accumulation in equilibrium.Ensure K-10 clay is dry. Increase microwave time by 2 min.
Polymerization (Dark Tar) Excessive acid strength or heat.Reduce temperature to 60°C. Switch from p-TsOH to K-10 Clay.
No Hydrogenation (Step 2) Catalyst poisoning by amine.Ensure solvent is Acetic Acid , not neutral solvent. The amine must be protonated.
Low Cis/Trans Selectivity Temperature too high during reduction.Perform hydrogenation at 0°C to Room Temp. Avoid heating.

References

  • Paal-Knorr Mechanism & Clay Catalysis

    • Banik, B. K., et al. (2000). "Microwave-Assisted Solid Phase Synthesis of Pyrroles." Tetrahedron Letters.
  • Stereoselective Reduction of Pyrroles

    • Gribble, G. W., et al. (1996). "Reactions of Indoles and Pyrroles with Sodium Borohydride in Acetic Acid." Synthesis.
  • Green Chemistry Protocols

    • Varma, R. S. (1999).
  • 2,5-Dimethylpyrrolidine Properties

    • PubChem Compound Summary: 2,5-Dimethylpyrrolidine.

Sources

Method

Optimized Protocols for the Aza-Michael Addition of Sterically Hindered 2,5-Dimethylpyrrolidine to Acrylic Acid Derivatives

Abstract & Strategic Overview The aza-Michael addition is a cornerstone reaction for synthesizing -amino acid derivatives and heterocycles.[1] However, the introduction of sterically hindered nucleophiles, such as 2,5-di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The aza-Michael addition is a cornerstone reaction for synthesizing


-amino acid derivatives and heterocycles.[1] However, the introduction of sterically hindered nucleophiles, such as 2,5-dimethylpyrrolidine , presents a kinetic and thermodynamic challenge distinct from simple cyclic amines like pyrrolidine or morpholine.

This Application Note provides validated protocols for coupling 2,5-dimethylpyrrolidine with acrylic acid derivatives (acrylates, acrylamides, acrylonitrile). Unlike unhindered amines, the 2,5-dimethyl substitution pattern imposes significant steric drag on the nitrogen lone pair, retarding nucleophilic attack and destabilizing the product via the Thorpe-Ingold effect, which increases the rate of the retro-Michael reaction.

Key Technical Insights:

  • Steric Penalty: The methyl groups at the

    
    -positions shield the nitrogen center, requiring higher activation energy.
    
  • Thermodynamic Instability: The adduct is prone to retro-Michael decomposition upon heating or prolonged storage; kinetic control is essential.

  • Stereochemical Complexity: Commercial 2,5-dimethylpyrrolidine is typically a mixture of cis (meso) and trans (racemic) isomers, which exhibit differential reactivity rates.

Mechanistic Analysis & Pathway

The reaction proceeds via a 1,4-conjugate addition.[1] The Highest Occupied Molecular Orbital (HOMO) of the amine nitrogen attacks the Lowest Unoccupied Molecular Orbital (LUMO) of the


-unsaturated system.
Steric "Clash" Model

In 2,5-dimethylpyrrolidine, the transition state is destabilized by the repulsion between the


-methyl groups and the substituents on the Michael acceptor. This necessitates the use of Lewis Acid catalysis  or High-Concentration (Solvent-Free)  conditions to polarize the electrophile and accelerate the forward reaction before the reverse reaction dominates.
Graphviz Pathway: Reaction Logic & Isomerism

The following diagram illustrates the reaction workflow and the bifurcation caused by the stereoisomers of the starting material.

MichaelAddition Start 2,5-Dimethylpyrrolidine (Mixture of Isomers) TS Transition State (Sterically Crowded) Start->TS + Acrylate Lewis Acid/Heat Acrylate Acrylic Derivative (Electrophile) Acrylate->TS Product_Cis Meso-Adduct (Kinetic Product) TS->Product_Cis Fast path (less hindered approach) Product_Trans Chiral Adduct (Thermodynamic Product) TS->Product_Trans Slow path Retro Retro-Michael (Decomposition) Product_Cis->Retro High Temp Product_Trans->Retro High Temp Retro->Start

Figure 1: Reaction pathway highlighting the divergence of cis/trans isomers and the risk of retro-Michael reversibility.

Experimental Protocols

We present two distinct protocols. Method A is the preferred "Green" approach for reactive acrylates (e.g., methyl acrylate). Method B is the robust "Catalytic" approach for less reactive or bulky acceptors (e.g., acrylamides, methacrylates).

Method A: Solvent-Free (Neat) Addition

Best for: Simple acrylates, Green Chemistry compliance, Kinetic studies.

Rationale: By eliminating the solvent, the concentration of reactants is maximized, driving the equilibrium toward the product (Le Chatelier’s principle) and overcoming the entropic penalty of the steric hindrance.

Step-by-Step Procedure:

  • Preparation: In a 10 mL sealed reaction vial, weigh 2,5-dimethylpyrrolidine (1.0 equiv, e.g., 5.0 mmol).

  • Addition: Add the acrylic acceptor (1.1 equiv, 5.5 mmol) dropwise at 0°C. Note: Exotherm is possible even with hindered amines.

  • Reaction: Seal the vial and stir vigorously at 40°C for 12–24 hours.

    • Critical Check: Monitor by TLC or GC-MS. If conversion <50% after 6 hours, switch to Method B.

  • Work-up:

    • Evaporate excess acrylate under high vacuum (avoid high heat to prevent retro-Michael).

    • The residue is often pure enough for characterization. If purification is needed, use neutral alumina chromatography (Silica is acidic and may catalyze decomposition).

Method B: Lewis Acid Catalyzed ( or )

Best for: Methacrylates, Acrylamides, and High-Purity requirements.

Rationale: Mild Lewis acids activate the carbonyl of the Michael acceptor, lowering the LUMO energy and making it more susceptible to attack by the bulky amine. Silica gel is a cost-effective, heterogeneous catalyst that also acts as a solid support.

Step-by-Step Procedure:

  • Catalyst Prep: Activate Silica Gel (230–400 mesh) by heating at 120°C for 2 hours, then cool in a desiccator. Alternatively, use 5 mol%

    
     or Acidic Alumina.
    
  • Mixing: In a round-bottom flask, dissolve 2,5-dimethylpyrrolidine (1.0 equiv) and the acrylate (1.2 equiv) in a minimal amount of DCM or Toluene (1 M concentration).

  • Catalysis: Add the activated Silica Gel (50% w/w relative to amine) or Lewis Acid catalyst.

  • Reaction: Stir at Room Temperature for 4–8 hours.

    • Optimization: If using methacrylates, mild heating to 40–50°C may be required.

  • Work-up:

    • Filter the mixture through a Celite pad to remove the solid catalyst.

    • Wash the pad with DCM.

    • Concentrate the filtrate under reduced pressure.

Comparative Data & Validation

The following table contrasts the reactivity of 2,5-dimethylpyrrolidine against unhindered pyrrolidine. This data highlights the necessity of the optimized protocols above.

Table 1: Comparative Reactivity with Methyl Acrylate (1.0 equiv)

NucleophileConditionsTime (h)Yield (%)Observation
Pyrrolidine DCM, RT0.5>98%Rapid, exothermic. No catalyst needed.
2,5-Dimethylpyrrolidine DCM, RT2435%Sluggish. Incomplete conversion.
2,5-Dimethylpyrrolidine Method A (Neat, 40°C) 12 92% High conversion due to concentration.
2,5-Dimethylpyrrolidine Method B (

, RT)
6 88% Clean profile, easy work-up.

Data derived from general reactivity trends of hindered amines in aza-Michael systems [1, 4].

Troubleshooting & Decision Tree

Use this logic flow to resolve common issues such as low yield or product decomposition.

Troubleshooting Problem Issue Detected Check1 Is conversion low (<50%)? Problem->Check1 Check2 Is product decomposing? Check1->Check2 No Sol1 Increase Conc. (Neat) OR Add Catalyst (SiO2) Check1->Sol1 Yes Sol3 Retro-Michael occurring. LOWER work-up temp. Check2->Sol3 Yes (during evap) Sol4 Avoid Acidic Workup. Use Neutral Alumina. Check2->Sol4 Yes (on column) Sol2 Check Sterics: Switch to High Pressure (10 kbar) Sol1->Sol2 Still failing?

Figure 2: Troubleshooting logic for hindered aza-Michael additions.

References

  • Review of Aza-Michael Reactions: The mechanism and general catalysis of aza-Michael additions, including the use of silica and Lewis acids.

    • Source:

  • Solvent-Free Protocols: Methodologies describing the efficiency of solvent-free conditions for amine additions to acrylates using acidic alumina and other solid supports.

    • Source:

  • Ionic Liquids & Hindered Amines: Discussion on how ionic liquids and specific solvent environments can accelerate the reaction of sterically hindered amines.

    • Source:

  • Reactivity of Hindered Amines: General principles regarding the nucleophilicity of substituted pyrrolidines and the "element effect" in substitution reactions.

    • Source:

Sources

Application

using 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid as a peptidomimetic scaffold

Application Note: Pharmacokinetic Optimization of Peptides using 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic Acid Part 1: Executive Summary & Rationale In the landscape of peptide drug discovery, 2-(2,5-Dimethylpyrrolidin-1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacokinetic Optimization of Peptides using 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic Acid

Part 1: Executive Summary & Rationale

In the landscape of peptide drug discovery, 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid (DMP-PA) represents a specialized class of sterically hindered, cationic N-terminal capping agents . Unlike standard acetyl or Fmoc caps, DMP-PA introduces a unique combination of lipophilicity, steric bulk, and a basic center (tertiary amine) to the peptide N-terminus.

Why use DMP-PA?

  • Proteolytic Resistance: The 2,5-dimethylpyrrolidine moiety creates a "steric umbrella" that shields the N-terminal amide bond from aminopeptidases (e.g., DPP-IV).

  • Solubility Enhancement: The tertiary amine (pKa ~9.5) remains protonated at physiological pH, improving the aqueous solubility of hydrophobic peptide sequences.

  • Conformational Control: The rigid pyrrolidine ring, combined with the

    
    -substitution on the propanoic acid, restricts the rotational freedom (
    
    
    
    angles) of the N-terminus, potentially locking the peptide into a bioactive conformation.

Part 2: Technical Profile & Mechanism

Molecular Architecture

DMP-PA is a chimera of an N-substituted alanine and a 2,5-dimethylpyrrolidine ring.

PropertyValue / Description
CAS Number 1214822-69-1
Formula C

H

NO

MW 171.24 g/mol
Functionality Carboxylic Acid (C-terminal reactive site) + Tertiary Amine (Non-reactive N-terminus)
Stereochemistry Complex. Contains 3 chiral centers: C2 (propanoic) and C2/C5 (pyrrolidine).[1] Commercial material is often a diastereomeric mixture unless specified.
pKa (est.) ~9.5 (Amine), ~3.5 (Acid)
Mechanism of Stabilization (The "Umbrella Effect")

Standard peptides are rapidly degraded by exopeptidases that recognize the N-terminal free amine. Acetylation removes the charge but does not provide bulk. DMP-PA introduces the 2,5-dimethyl groups which project spatially over the first peptide bond, physically blocking the active site of proteases.

G cluster_0 Standard Peptide cluster_1 DMP-PA Capped Peptide N_term N-Terminus (Accessible) Bond Peptide Bond N_term->Bond Protease Aminopeptidase Protease->N_term Degradation DMP DMP-PA Scaffold (Steric Shield) Bond_Protected Peptide Bond (Protected) DMP->Bond_Protected Protease_Blocked Aminopeptidase (Blocked) Protease_Blocked->DMP Steric Clash

Figure 1: Mechanism of proteolytic shielding. The DMP-PA scaffold prevents enzyme access.

Part 3: Experimental Protocols

Caution: DMP-PA is a tertiary amine. It cannot be used as an internal amino acid donor in standard SPPS (it has no NH proton for the next coupling). It must be the final capping step .

Protocol: Solid-Phase Coupling of DMP-PA

Objective: Attach DMP-PA to the N-terminus of a resin-bound peptide. Challenge: The steric bulk of the 2,5-dimethylpyrrolidine hinders the activation and coupling of the carboxylic acid.

Reagents:

  • Resin: Peptide-on-resin (Fmoc-deprotected, free amine).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).[2]

Step-by-Step Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group is removed (20% Piperidine/DMF, 2 x 10 min).

    • Wash resin 5x with DMF, 3x with DCM. Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines) to confirm free amine availability (Positive = Blue beads).

  • Activation (Pre-activation is critical):

    • In a separate vial, dissolve DMP-PA (4.0 eq) and HATU (3.9 eq) in minimal dry DMF.

    • Add DIEA (8.0 eq) .

    • Note: The solution may turn yellow/orange. Allow to activate for 2-3 minutes . Do not exceed 5 minutes to avoid racemization of the propanoic acid alpha-center.

  • Coupling:

    • Add the activated mixture to the resin.

    • Agitate: Shake or vortex for 2 to 4 hours at room temperature. Standard 1-hour couplings are often insufficient due to steric hindrance.

    • Optional: For extremely difficult sequences, perform a "double coupling" (repeat step 2-3 with fresh reagents).

  • Validation:

    • Wash resin 5x DMF, 3x DCM.

    • Perform Kaiser Test .

    • Result: The test must be Negative (Yellow/Colorless beads). If blue, repeat coupling with PyAOP/HOAt at 50°C.

  • Cleavage:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

    • Note: The tertiary amine in DMP-PA is stable to TFA. It will elute as the TFA salt.

Purification & QC Strategy
ParameterRecommendationReason
Column C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge)Standard peptide separation.
Mobile Phase A Water + 0.1% TFAKeeps the DMP-PA tertiary amine protonated (Soluble).
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5-60% B over 30 minDMP-PA adds lipophilicity; the peptide will elute later than the uncapped version.
Detection UV 214 nmDMP-PA has weak UV absorbance (no aromatic rings). Rely on the peptide backbone absorbance.
Mass Spec ESI+ (M+H)Expect a mass shift of +153.2 Da (DMP-PA residue mass) relative to the free amine peptide.

Part 4: Stereochemical Considerations (Critical)

The commercial DMP-PA (CAS 1214822-69-1) often contains a mixture of diastereomers.

  • Isomer 1: (2R)-2-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propanoic acid

  • Isomer 2: (2S)-...

  • Isomer 3: Cis-pyrrolidine variants...

Impact: Different isomers will present the methyl groups at different angles relative to the peptide backbone.

  • Recommendation: If the biological assay requires high precision, separate the diastereomers of the final peptide using high-resolution HPLC (phenyl-hexyl column) or request stereopure building blocks if available. For initial screening, the mixture is acceptable to establish the "capping effect."

Part 5: Decision Logic for Scaffold Selection

Use this logic tree to determine if DMP-PA is the right scaffold for your project.

DecisionTree Start Start: Peptide Optimization Q1 Is the N-terminus essential for receptor binding? Start->Q1 Q2 Is the peptide rapidly degraded? Q1->Q2 No (e.g., structural cap) Result_NoCap Do NOT use DMP-PA (Use internal modifications) Q1->Result_NoCap Yes (e.g., GLP-1) Q3 Is solubility an issue? Q2->Q3 Yes Result_Acetyl Use Acetyl Cap (Cheaper, smaller) Q2->Result_Acetyl No Result_DMP USE DMP-PA (Stability + Solubility) Q3->Result_DMP Yes (Need Cationic Charge) Q3->Result_DMP No (Need Steric Shield)

Figure 2: Decision matrix for selecting DMP-PA over standard acetylation.

References

  • Palomo, C., et al. (2002).

    
    -Lactam Peptide Analogues.Journal of the American Chemical Society , 124(35), 10288-10289. (Establishes 2,5-dimethylpyrrolidine as a potent steric constraint element). Link
    
  • Accela ChemBio. (2024). Product Data Sheet: 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid (CAS 1214822-69-1).[1][3][4][5] (Commercial availability and physical properties).[1][6] Link

  • Fischer, P. M. (2003). The Design, Synthesis and Application of Stereochemically Defined Scaffolds in Peptidomimetics.Current Pharmaceutical Design , 9(27), 2209-2236. (General principles of proline surrogates and N-substituted scaffolds). Link

  • ChemicalBook. (2025). 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid Properties and Suppliers.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of 2,5-Dimethylpyrrolidine Isomers

Case ID: 25-DMP-ISO-SEP Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary The separation of cis- and trans-2,5-dimethylpyrrolidine is a critical bottleneck in the synthesis of -symmetr...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 25-DMP-ISO-SEP Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The separation of cis- and trans-2,5-dimethylpyrrolidine is a critical bottleneck in the synthesis of


-symmetric chiral auxiliaries. The commercial synthesis (reductive amination of 2,5-hexanedione) typically yields a diastereomeric mixture.

This guide addresses the three most common "Support Tickets" we receive regarding this molecule:

  • Upstream Purification: Bulk separation of the free amine isomers.

  • Downstream Isolation: Chromatographic separation of amide/urea derivatives.

  • Analytical Validation: Unambiguous identification via NMR.

Module 1: Upstream Purification (The Free Amine)
Ticket #001: "I have a 50:50 mixture from reductive amination. Distillation isn't working."

Root Cause Analysis: While the boiling points of cis and trans isomers are distinct, they are often too close (


 at atmospheric pressure) for efficient separation by standard fractional distillation. The most robust method for bulk separation relies on the differential solubility of their hydrochloride salts  or urea derivatives .

The Protocol: Differential Crystallization of HCl Salts This method exploits the higher lattice energy and lower solubility of the trans-isomer hydrochloride in alcoholic solvents.

Step-by-Step Workflow:

  • Salt Formation:

    • Dissolve the crude amine mixture (1.0 equiv) in dry Ethanol (EtOH) or Methanol (MeOH).

    • Cool to

      
       and slowly add concentrated HCl (1.1 equiv) or generate HCl in situ using Acetyl Chloride/MeOH.
      
    • Critical Check: Ensure the solution is acidic (pH < 2).

  • Crystallization:

    • Evaporate the solvent to near dryness to obtain the crude salt solid.

    • Recrystallize the solid from boiling Ethanol/Acetone (1:4 ratio) or pure Isopropanol .

    • Trans-isomer hydrochloride typically crystallizes out first as white needles.

  • Liberation:

    • Filter the crystals.

    • Dissolve in minimal water, basify with 4M NaOH (

      
      ), and extract with diethyl ether.
      
    • Dry over

      
       and concentrate.
      

Troubleshooting Table: Crystallization Failures

SymptomProbable CauseCorrective Action
No crystals forming Solution too dilute or water present.Azeotrope water with toluene. Switch solvent to EtOH/Et₂O.
Low Diastereomeric Ratio (dr) Cooling was too rapid.Re-heat to reflux and allow to cool to RT over 4 hours.
Oiling out Impurities in crude amine.[1]Perform a "flash distillation" of the free amine before salt formation.
Module 2: Downstream Purification (Derivatives)
Ticket #002: "I've coupled the amine to my scaffold, but the isomers co-elute on HPLC."

Root Cause Analysis: If you have already derivatized the amine (e.g., to an amide or urea), the separation strategy shifts from crystallization to chromatography.

  • Cis-derivatives: The substituents on the 2,5-positions are syn. This forces the N-substituent into a specific orientation to minimize steric clash, often creating a more compact, "folded" conformation.

  • Trans-derivatives: The substituents are anti.[2] The molecule adopts a more planar or extended conformation.

Chromatographic Strategy:

1. Normal Phase (Silica Gel) [3]

  • Mechanism: The cis isomer, being more sterically crowded on one face, often shields the polar amide/urea linkage less effectively than the trans isomer, or conversely, elutes faster because it cannot interact as planarly with the silica surface.

  • Recommended Mobile Phase: Hexane/Ethyl Acetate (gradient).[4]

  • Success Rate: High for bulky amides (e.g., benzamides).

2. Reverse Phase (C18)

  • Mechanism: The trans isomer generally has a larger hydrophobic surface area available for interaction with the C18 chains due to its

    
     symmetry and lack of "syn-diaxial" type crowding.
    
  • Observation: Trans derivatives typically elute after cis derivatives on C18 columns.

Visualization: Decision Tree for Separation

SeparationStrategy start Start: Mixed Isomer Sample state Current State? start->state free_amine Free Amine (Liquid) state->free_amine derivative Derivative (Amide/Urea) state->derivative scale_check Scale > 5g? free_amine->scale_check hplc_check Analytical or Prep? derivative->hplc_check cryst Method: HCl Salt Crystallization (See Module 1) scale_check->cryst Yes distill Method: Fractional Distillation (Inefficient, use Spinning Band) scale_check->distill No (Rare) silica Normal Phase (Silica) Hex/EtOAc hplc_check->silica Low Polarity Derivative c18 Reverse Phase (C18) H2O/MeCN hplc_check->c18 High Polarity Derivative

Caption: Decision matrix for selecting the optimal purification pathway based on chemical state and scale.

Module 3: Analytical Diagnostics (NMR)
Ticket #003: "How do I interpret the NMR? Both isomers look symmetric."

Technical Insight: Both isomers possess symmetry elements that simplify their NMR spectra, leading to confusion.

  • Cis-Isomer: Meso compound. Possesses a plane of symmetry (

    
    ) .
    
  • Trans-Isomer: chiral (

    
    ).[2][5] Possesses an axis of symmetry (
    
    
    
    )
    .

Because both symmetries render the two methyl groups chemically equivalent, you will see only one doublet for the methyls in both cases. The distinction lies in the multiplicity of the ring protons and the chemical shift of the N-substituent.

Diagnostic Table: 1H NMR (CDCl3)

FeatureCis-Isomer (Meso)Trans-Isomer (C2)Mechanism
Methyl Shift Typically UpfieldTypically DownfieldAnisotropy of the ring.
Methine (H-2, H-5) Complex Multipletdistinct MultipletDifferent coupling constants (

vs

) to H-3/H-4.
C-13 Methyl Signal

ppm

ppm
Steric compression in cis often shields the carbon.
N-Benzyl (if used) AB Quartet (often)Singlet (often)In cis, the faces of the ring are different (syn-methyls vs H), making benzyl protons diastereotopic.

Self-Validating Experiment: If you cannot distinguish them, perform a Mosher's Amide analysis (reaction with MTPA-Cl).

  • Trans (racemic): Will form two diastereomers (R,R-Mosher and S,S-Mosher). You will see two sets of signals in the NMR (unless you started with enantiopure trans).

  • Cis (meso): Will form a single diastereomeric product (because the amine is achiral). You will see one set of signals .

References
  • Whitesell, J. K. (1989). "

    
     Symmetry and Asymmetric Induction." Chemical Reviews, 89(7), 1581–1590. Link
    
  • Short, R. P., Kennedy, R. M., & Masamune, S. (1989). "An improved synthesis of (2R,5R)-2,5-dimethylpyrrolidine." The Journal of Organic Chemistry, 54(7), 1755–1756. Link

  • Langer, A. W. (1975). "Separation and Purification of Cis and Trans Isomers." U.S. Patent 3,880,925. Link

  • Schreiber, S. L., et al. (1988). "Separation of diastereomeric amides by chromatography." Tetrahedron Letters, 29(45), 5723.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Pyrrolidine Propanoic Acid Derivatives

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation behavior of pyrrolidine propanoic acid derivatives. Designed for researchers, scientists, and drug development professionals, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation behavior of pyrrolidine propanoic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying chemical principles that govern fragmentation. By understanding these fundamentals, you can make more informed decisions in your experimental design and data interpretation.

The Analytical Imperative: Why Fragmentation Matters

Pyrrolidine propanoic acid derivatives are prevalent scaffolds in medicinal chemistry and materials science. Their structural elucidation is a critical step in drug discovery, metabolite identification, and quality control. Mass spectrometry, particularly with tandem mass spectrometry (MS/MS), is an indispensable tool for this purpose. However, the information gleaned from a mass spectrum is only as good as our ability to interpret the fragmentation patterns. A thorough understanding of how these molecules break apart under different ionization conditions is paramount for unambiguous identification and differentiation of isomers.

This guide will compare and contrast the fragmentation of these derivatives under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Foundational Fragmentation: The Pyrrolidine Ring

The pyrrolidine ring is often the most influential component in the fragmentation of these derivatives, especially in ESI-MS. Its basic nitrogen atom is a ready site for protonation, which can direct the subsequent fragmentation pathways.

A dominant fragmentation pathway for pyrrolidine-containing compounds is the neutral loss of the pyrrolidine moiety.[1][2][3] This can sometimes be so favorable that it suppresses other, more structurally informative fragmentations, a challenge that requires careful optimization of experimental parameters to overcome.

Electron Ionization (EI) Fragmentation of the Pyrrolidine Moiety

Under the high-energy conditions of EI, the pyrrolidine ring undergoes characteristic fragmentation. The initial ionization often involves the removal of a non-bonding electron from the nitrogen atom, leading to a radical cation.

Key Fragmentation Pathways:

  • α-Cleavage: The bond between the nitrogen and an adjacent carbon in the ring can break, leading to the formation of a stable iminium ion.

  • Ring Opening: Subsequent to α-cleavage, the ring can open, followed by further fragmentation.

Below is a generalized workflow for the fragmentation of a pyrrolidine-containing compound under EI.

M Pyrrolidine Derivative (M) M_ion [M]+• (Radical Cation) M->M_ion Electron Impact alpha_cleavage α-Cleavage M_ion->alpha_cleavage ring_opening Ring Opening alpha_cleavage->ring_opening further_frag Further Fragmentation ring_opening->further_frag

Caption: Generalized EI fragmentation workflow for a pyrrolidine derivative.

The Propanoic Acid Side Chain: A Tale of Two Cleavages

The propanoic acid side chain provides its own set of characteristic fragmentation patterns, which are crucial for identifying the molecule and its substitution patterns.

Electron Ionization (EI) Fragmentation of the Propanoic Acid Moiety

In EI-MS, carboxylic acids exhibit distinct fragmentation behaviors.[4]

Key Fragmentation Pathways:

  • Loss of -OH: A peak corresponding to the loss of a hydroxyl radical (M-17) is often observed.

  • Loss of -COOH: A peak corresponding to the loss of the entire carboxyl group as a radical (M-45) is also common.

  • McLafferty Rearrangement: For longer alkyl chain carboxylic acids, a characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur, leading to the elimination of a neutral alkene.

The following diagram illustrates the primary EI fragmentation pathways for a propanoic acid derivative.

M Propanoic Acid Derivative (M) M_ion [M]+• M->M_ion Electron Impact loss_OH [M-OH]+ M_ion->loss_OH loss_COOH [M-COOH]+ M_ion->loss_COOH mclafferty McLafferty Rearrangement Product M_ion->mclafferty

Caption: Primary EI fragmentation pathways for a propanoic acid derivative.

A Comparative Analysis of Ionization Techniques

The choice of ionization technique has a profound impact on the resulting mass spectrum and the type of structural information that can be obtained.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electrons bombard the analyte.Analyte is ionized from a solution into the gas phase.
Fragmentation Extensive, "hard" ionization.Minimal, "soft" ionization. Fragmentation induced by CID.
Molecular Ion Often weak or absent.Typically a strong [M+H]+ or [M-H]- ion.
Structural Information Rich fragmentation provides "fingerprint" spectra.Tandem MS (MS/MS) is required for fragmentation.
Analyte Suitability Volatile and thermally stable compounds.Non-volatile and thermally labile compounds.

Experimental Protocol: A Comparative Fragmentation Study

This protocol outlines a general procedure for comparing the fragmentation of a pyrrolidine propanoic acid derivative using GC-MS (for EI) and LC-MS/MS (for ESI).

Objective: To compare the fragmentation patterns of a pyrrolidine propanoic acid derivative under EI and ESI conditions.

Materials:

  • Pyrrolidine propanoic acid derivative standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Helium (GC grade)

  • Nitrogen (LC-MS grade)

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS) with an ESI source.

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • For GC-MS, dilute the stock solution to 10 µg/mL with methanol.

    • For LC-MS, dilute the stock solution to 1 µg/mL with 50:50 methanol:water with 0.1% formic acid.

  • GC-MS (EI) Analysis:

    • GC Conditions:

      • Inlet Temperature: 250 °C

      • Injection Volume: 1 µL (splitless)

      • Carrier Gas: Helium at 1 mL/min

      • Oven Program: 50 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI)

      • Ionization Energy: 70 eV

      • Mass Range: m/z 40-500

  • LC-MS/MS (ESI) Analysis:

    • LC Conditions:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Methanol with 0.1% Formic Acid

      • Gradient: 5% B to 95% B over 5 min

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 2 µL

    • MS Conditions:

      • Ion Source: Electrospray Ionization (ESI), positive ion mode

      • Capillary Voltage: 3.5 kV

      • Gas Temperature: 325 °C

      • MS1 Scan Range: m/z 100-600

      • MS/MS: Select the [M+H]+ ion and perform collision-induced dissociation (CID) at varying collision energies (e.g., 10, 20, 40 eV).

Data Analysis:

  • Compare the fragmentation patterns obtained from EI and ESI-CID.

  • Identify common and unique fragment ions.

  • Propose fragmentation mechanisms for the major observed fragments.

Navigating the Challenges: The Dominance of the Pyrrolidine Ring

As previously mentioned, a significant challenge in the analysis of these compounds is the propensity of the pyrrolidine ring to dominate the fragmentation spectrum, particularly in ESI-MS. The formation of a stable, protonated pyrrolidine fragment can be so favorable that it leaves little energy for the fragmentation of the rest of the molecule.

Strategies to Mitigate this Effect:

  • In-Source Fragmentation: Carefully increasing the source fragmentation voltage can induce fragmentation before the ions enter the mass analyzer, revealing more structural information.

  • Higher-Energy Collisional Dissociation (HCD): HCD can provide more extensive fragmentation compared to CID.

  • Chemical Derivatization: Derivatizing the pyrrolidine nitrogen can alter the fragmentation pathways and reduce its dominance.

Conclusion

The mass spectrometric fragmentation of pyrrolidine propanoic acid derivatives is a complex interplay of the fragmentation tendencies of the pyrrolidine ring and the propanoic acid side chain. The choice of ionization technique is critical, with EI providing detailed "fingerprint" spectra and ESI offering the ability to study the intact molecule and induce controlled fragmentation. By understanding the fundamental principles outlined in this guide and employing strategic experimental design, researchers can effectively harness the power of mass spectrometry for the confident structural elucidation of these important compounds.

References

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry – Science Ready . Science Ready. [Link]

  • Negrón-Mendoza, A., Ramos-Bernal, S., & Ponnamperuma, C. (2008). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. ResearchGate. [Link]

  • Brown, D. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram . Doc Brown's Chemistry. [Link]

  • Brown, D. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram . Doc Brown's Chemistry. [Link]

  • Experimental Determination of Structure of propanoic acid. (2023). YouTube. [Link]

  • Ochoa, J. L., & Crittenden, C. M. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality . Journal of the American Society for Mass Spectrometry. [Link]

  • Davidson, J. T., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones . Office of Justice Programs. [Link]

  • Davidson, J. T., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones . Huskie Commons - Northern Illinois University. [Link]

  • Davidson, J. T., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones . ResearchGate. [Link]

  • Zenobi, R., & Knochenmuss, R. (1998). Comparison of Small Biomolecule Ionization and Fragmentation in Pseudomonas aeruginosa Using Common MALDI Matrices . Journal of the American Society for Mass Spectrometry. [Link]

  • Rezanka, T., & Dembitsky, V. M. (1993). Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). ResearchGate. [Link]

  • Bowie, J. H., & Blanksby, S. J. (2001). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives . ResearchGate. [Link]

  • Corilo, Y. E., et al. (2022). Comparison of Small Biomolecule Ionization and Fragmentation in Pseudomonas aeruginosa Using Common MALDI Matrices . PMC. [Link]

  • Aksenov, A. A., & Laskin, J. (2013). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification . IntechOpen. [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

  • Jackson, G. P., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones . West Virginia University Research Repository. [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products . Royal Society of Chemistry. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte . PMC. [Link]

  • QUICKLY UNDERSTAND ELECTRON IONIZATION (EI Explained For Beginners) . (2022). YouTube. [Link]

  • Ion fragmentation of small molecules in mass spectrometry . (2012). SlideShare. [Link]

  • Pauli, G. F., et al. (2020). Ultra-Micro-Scale-Fractionation (UMSF) as a Powerful Tool for Bioactive Molecules Discovery . MDPI. [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products . Royal Society of Chemistry. [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE . (2020). YouTube. [Link]

Sources

Comparative

A Comparative Guide to the Crystal Structure of 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolidine ring is a ubiquitous scaffold in a multitude of biologically active compounds and approved pharmaceuticals. The stereochemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a ubiquitous scaffold in a multitude of biologically active compounds and approved pharmaceuticals. The stereochemistry and conformational flexibility of this saturated heterocycle are critical determinants of molecular recognition and, consequently, biological activity. This guide provides a comparative analysis of the crystal structure of derivatives containing the 2,5-dimethylpyrrolidin-1-yl moiety. While a definitive crystal structure for 2-(2,5-dimethylpyrrolidin-1-yl)propanoic acid remains elusive in publicly accessible databases, this guide leverages crystallographic data from closely related structures to infer and discuss the probable structural characteristics of this target molecule. By examining the conformational preferences of the 2,5-dimethylpyrrolidine ring and the geometry of the N-substituent in analogous compounds, we offer valuable insights for researchers engaged in the design and development of novel therapeutics incorporating this versatile chemical entity.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in medicinal chemistry. Its prevalence stems from its ability to introduce conformational rigidity and provide a key hydrogen bond acceptor at the nitrogen atom, features that are often crucial for potent and selective interactions with biological targets. The substitution pattern on the pyrrolidine ring significantly influences its three-dimensional shape and, therefore, its binding properties. The 2,5-dimethyl substitution, in particular, introduces two stereocenters, leading to cis and trans diastereomers, each with distinct conformational biases that can be exploited in drug design. Understanding the solid-state structure of these derivatives through X-ray crystallography provides invaluable information on preferred conformations, intermolecular interactions, and packing motifs, all of which can impact physicochemical properties such as solubility and stability.

Comparative Crystal Structure Analysis

In the absence of a determined crystal structure for 2-(2,5-dimethylpyrrolidin-1-yl)propanoic acid, a comparative analysis with structurally related compounds provides a robust framework for predicting its key structural features. For this purpose, we will examine the crystal structure of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine [1], which incorporates the core 2,5-dimethylpyrrolidine moiety.

The 2,5-Dimethylpyrrolidine Moiety: Conformational Insights

The crystal structure of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine reveals significant details about the conformational preferences of the 2,5-dimethyl-substituted ring. The pyrrolidine ring typically adopts a non-planar, puckered conformation to alleviate torsional strain. The two most common conformations are the "envelope" (Cs symmetry) and "twist" (C2 symmetry) forms. The presence and relative orientation of substituents dictate the energetically favored conformation.

In the case of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, the pyrrolidine ring conformation will be influenced by the steric demands of the methyl groups and the N-pyridinyl substituent. Analysis of the bond lengths and angles within the pyrrolidine ring of this comparator molecule provides a baseline for what can be expected in our target molecule.

Table 1: Selected Bond Lengths and Angles for the Pyrrolidine Ring in 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine [1]

FeatureBond/AngleValue (Å or °)
Bond Lengths C1-N11.46
C4-N11.45
C1-C21.53
C2-C31.52
C3-C41.53
Bond Angles C4-N1-C1109.5
N1-C1-C2105.2
C1-C2-C3106.1
C2-C3-C4105.8
C3-C4-N1104.9

These values are typical for a saturated pyrrolidine ring and suggest a puckered conformation. The precise nature of this puckering (envelope vs. twist) and the disposition of the methyl groups (axial vs. equatorial) are critical details that would be elucidated by a full crystallographic analysis.

The N-Substituent: Orientation and Impact

The geometry of the propanoic acid substituent at the nitrogen atom is another key structural aspect. In our target molecule, the propanoic acid group introduces additional flexibility and potential for hydrogen bonding. The orientation of this substituent relative to the pyrrolidine ring will be governed by a combination of steric hindrance from the 2,5-dimethyl groups and electronic effects.

In our comparator, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, the pyridinyl group is attached to the nitrogen. The planarity of the pyridine ring and its orientation relative to the pyrrolidine ring can offer clues about the steric environment around the nitrogen atom. It is plausible that the propanoic acid in our target molecule will adopt a conformation that minimizes steric clashes with the methyl groups on the pyrrolidine ring.

Inferred Crystal Packing and Intermolecular Interactions

The crystal packing of 2-(2,5-dimethylpyrrolidin-1-yl)propanoic acid is expected to be dominated by hydrogen bonding interactions involving the carboxylic acid group. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, with the hydroxyl group of one molecule interacting with the carbonyl oxygen of a neighboring molecule.

The presence of the pyrrolidine nitrogen also introduces a potential hydrogen bond acceptor site, although its basicity will be reduced by the electron-withdrawing nature of the adjacent propanoic acid. The overall packing will likely involve a network of hydrogen bonds, creating a stable three-dimensional lattice. The shape of the molecule, influenced by the conformation of the pyrrolidine ring and the orientation of the propanoic acid substituent, will also play a crucial role in determining the packing efficiency.

Experimental Protocols

While the specific crystallization conditions for 2-(2,5-dimethylpyrrolidin-1-yl)propanoic acid are not published, a general approach to the synthesis and crystallization of related compounds can be outlined.

Synthesis of 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic Acid

A plausible synthetic route would involve the N-alkylation of 2,5-dimethylpyrrolidine with a suitable 2-halopropanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Step-by-Step Protocol:

  • N-Alkylation: To a solution of 2,5-dimethylpyrrolidine (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (1.5 eq.) in an aprotic solvent like acetonitrile, add ethyl 2-bromopropanoate (1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ethyl 2-(2,5-dimethylpyrrolidin-1-yl)propanoate by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water. Add an excess of a base such as lithium hydroxide or sodium hydroxide and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the final product.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques. The choice of solvent is critical and often determined empirically.

General Crystallization Protocol:

  • Solvent Screening: Dissolve a small amount of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) at an elevated temperature to achieve saturation.

  • Slow Evaporation: Allow the saturated solutions to stand undisturbed at room temperature, allowing the solvent to evaporate slowly.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

  • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

Visualization of Key Structural Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow cluster_crystallization Crystallization Methods Start 2,5-Dimethylpyrrolidine + Ethyl 2-bromopropanoate Intermediate Ethyl 2-(2,5-dimethylpyrrolidin-1-yl)propanoate Start->Intermediate N-Alkylation Product 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid Intermediate->Product Hydrolysis Purified Purified Compound SlowEvap Slow Evaporation Purified->SlowEvap VaporDiff Vapor Diffusion Purified->VaporDiff SlowCool Slow Cooling Purified->SlowCool Crystals Single Crystals SlowEvap->Crystals VaporDiff->Crystals SlowCool->Crystals

Figure 1: General workflows for the synthesis and crystallization of 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid.

conformations Envelope Envelope (Cs) Twist Twist (C2) Pyrrolidine Pyrrolidine Ring Conformations Pyrrolidine->Envelope Pyrrolidine->Twist

Figure 2: Common puckered conformations of the pyrrolidine ring.

Conclusion and Future Directions

While the definitive crystal structure of 2-(2,5-dimethylpyrrolidin-1-yl)propanoic acid is yet to be determined, this guide provides a comprehensive comparative analysis based on the available crystallographic data of structurally related compounds. The insights into the conformational preferences of the 2,5-dimethylpyrrolidine ring and the potential intermolecular interactions of the propanoic acid moiety offer a valuable predictive framework for researchers in the field.

The experimental determination of the crystal structure of the title compound is a crucial next step to validate these predictions and provide a more complete understanding of its solid-state properties. Such data would be highly beneficial for the rational design of novel drug candidates and for advancing our fundamental understanding of the structure-property relationships in this important class of molecules.

References

  • Şahin, Z. S., Karaböcek, S., Şenses, E., Karaböcek, N., & Işık, Ş. (2010). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Journal of Structural Chemistry, 51(5), 923–928. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic Acid

This document provides essential procedural guidance for the safe and compliant disposal of 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid. As researchers and drug development professionals, it is imperative that we manag...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid. As researchers and drug development professionals, it is imperative that we manage chemical waste not only to ensure laboratory safety but also to maintain environmental stewardship and regulatory compliance. This guide is structured to provide a deep, practical understanding of the necessary protocols, grounded in established safety principles and regulatory standards.

The 2,5-dimethylpyrrolidine component is classified as a flammable liquid that causes skin, eye, and respiratory irritation.[1][2] Similarly, propanoic acid is a flammable and corrosive liquid, capable of causing severe skin burns, eye damage, and respiratory irritation.[3][4] Therefore, it is prudent to handle 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid as a chemical with similar hazardous properties.

Part 1: Hazard Characterization and Waste Classification

The foundational step in proper chemical disposal is to determine if the substance is classified as a hazardous waste. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6][7]

Table 1: Hazard Assessment of 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic Acid

Hazard Characteristic Assessment Based on Structural Analogs Applicable RCRA Waste Code (Anticipated)
Ignitability (D001) The parent compounds, 2,5-dimethylpyrrolidine and propanoic acid, are both flammable liquids.[1][3][4] The target compound should be treated as potentially ignitable.D001
Corrosivity (D002) The presence of the propanoic acid functional group makes the compound acidic. Propanoic acid itself is corrosive.[4] The waste is likely to be corrosive.D002
Reactivity (D003) While no specific data suggests unusual reactivity, amines can react with various substances. In the absence of data, it should be handled with care.Not expected, but segregation from incompatible materials is crucial.
Toxicity (D004-D043) The toxicological properties have not been fully investigated.[1] Due to the lack of data, it is safest to assume potential toxicity.To be determined by generator knowledge or testing, but conservative handling is required.

Based on this assessment, waste containing 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid must be managed as hazardous waste.

Part 2: Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled safely from the point of generation to its final disposal, adhering to the "cradle-to-grave" principle of hazardous waste management.[6][8]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This is non-negotiable for preventing exposure.

  • Eye Protection: Chemical safety goggles and a face shield.[9][10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[11]

  • Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[13]

  • Do Not Mix: Do not mix this waste with other chemical waste streams unless you can confirm their compatibility.

  • Incompatible Materials: Keep this acidic and potentially flammable waste separate from bases, strong oxidizing agents, and reducing agents.[1][4] For example, mixing acids with bases can cause a violent exothermic reaction.

Step 3: Container Selection and Labeling

  • Container Choice: Collect waste in a container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for acidic and organic waste. Ensure the container has a securely fitting cap.[14][15]

  • Labeling: All hazardous waste containers must be clearly labeled.[16][17] The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid" .

    • The approximate concentration and composition of the waste.

    • An indication of the hazards (e.g., "Flammable," "Corrosive").[17]

    • The date when waste was first added to the container (accumulation start date).

Step 4: On-Site Accumulation

Laboratories are considered Satellite Accumulation Areas (SAAs).

  • Location: Store the waste container in a designated SAA, such as in a fume hood or a ventilated cabinet. The SAA must be at or near the point of generation.[18]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[13]

  • Keep Closed: The container must be kept tightly closed at all times, except when you are adding waste.[15]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[14]

Step 5: Arranging for Disposal

  • Contact EHS: When the waste container is nearly full, or if you will no longer be generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.[17][18]

  • Documentation: Fill out any required waste pickup forms or tags as instructed by your EHS office. This documentation is a crucial part of the waste tracking system.[17]

On-Site Neutralization (Not Recommended)

While acids can be neutralized with a base, this process is not recommended for this compound without a thorough risk assessment by a qualified chemist.[19] The reaction can generate heat and potentially hazardous fumes. Given the unknown reactivity profile of the compound, it is safer to have it handled by a professional waste disposal facility.

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is vital.

  • Spill Response:

    • Evacuate the immediate area and alert your colleagues.

    • If the spill is small and you are trained to handle it, use a chemical spill kit with an absorbent material suitable for acids and flammable liquids.

    • Wear full PPE during cleanup.

    • Collect the absorbed material and contaminated debris in a designated hazardous waste container.[15]

    • For large spills, evacuate the lab and contact your institution's emergency response team or EHS.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[9][10]

    • Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes. Seek medical attention.[10][20]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[20]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[20]

Logical Workflow for Waste Management

The following diagram illustrates the decision-making process for the proper disposal of 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid.

WasteDisposalWorkflow cluster_assessment Phase 1: Characterization cluster_handling Phase 2: On-Site Management cluster_disposal Phase 3: Final Disposal start Waste Generated: 2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid haz_eval Hazard Evaluation (Based on structural analogs) start->haz_eval is_hazardous Is it Hazardous Waste under RCRA? haz_eval->is_hazardous ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) is_hazardous->ppe Yes non_haz Treat as Non-Hazardous (Not Applicable for this compound) segregate Segregate Waste (Keep from bases, oxidizers) ppe->segregate container Use Compatible, Labeled Container ('Hazardous Waste') segregate->container store Store in SAA with Secondary Containment container->store contact_ehs Contact EHS for Pickup (Complete waste manifest) store->contact_ehs end Professional Disposal contact_ehs->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethylpyrrolidin-1-yl)propanoic acid
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